Product packaging for heparin disaccharide II-A, sodium salt(Cat. No.:CAS No. 136098-06-1)

heparin disaccharide II-A, sodium salt

Cat. No.: B590772
CAS No.: 136098-06-1
M. Wt: 482.4 g/mol
InChI Key: WUZKLDXYVUXUPB-WYBHFVFNSA-N
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Description

Overview of Heparin and Heparan Sulfate (B86663) Glycosaminoglycans

Heparin and heparan sulfate (HS) are members of the glycosaminoglycan family, a class of long, linear polysaccharides. wikipedia.org These complex carbohydrates are composed of repeating disaccharide units, each typically consisting of an amino sugar (like N-acetyl-D-glucosamine or D-glucosamine) and a uronic acid (either D-glucuronic acid or L-iduronic acid). sigmaaldrich.comsigmaaldrich.com Found on the surface of virtually all animal cells and within the extracellular matrix, these molecules are covalently attached to core proteins to form proteoglycans. nih.govfrontiersin.org

A key feature of heparin and heparan sulfate is their extensive and variable sulfation, which contributes to their high negative charge and remarkable structural diversity. sigmaaldrich.comfrontiersin.org This structural heterogeneity is not template-driven like protein or nucleic acid synthesis, but rather results from a series of enzymatic modifications in the Golgi apparatus. wikipedia.orgnih.gov While sharing the same basic disaccharide components, heparin and heparan sulfate are distinct molecules. nih.gov Heparin, produced primarily by mast cells, is more highly sulfated than the ubiquitously expressed heparan sulfate. sigmaaldrich.comfrontiersin.org This high degree of sulfation is central to heparin's well-known function as a clinical anticoagulant. sigmaaldrich.com

The structural complexity of these GAGs underpins their ability to interact with a vast array of proteins, thereby modulating numerous biological processes including cell growth, development, inflammation, and viral invasion. wikipedia.orgnih.gov

FeatureHeparinHeparan Sulfate
Primary Site of Synthesis Mast cells sigmaaldrich.comfrontiersin.orgVirtually all cell types sigmaaldrich.com
Typical Molecular Weight ~15 kDa nih.gov~30 kDa nih.gov
Sulfate Groups per Disaccharide ~2.7 nih.gov≥1 nih.gov
Iduronic Acid Content >70% sigmaaldrich.com30-50% sigmaaldrich.com
Primary Function Anticoagulation sigmaaldrich.comDiverse roles in cell signaling and adhesion wikipedia.org

Contextualization of Heparin Disaccharide II-A as a Constituent Unit

The complex structure of heparin can be broken down into its constituent disaccharide units for detailed analysis. This is often achieved through the use of bacterial enzymes called heparinases (or heparin lyases). nih.govgalenmolecular.com These enzymes cleave the heparin polymer at specific points, generating a mixture of smaller oligosaccharides, including disaccharides. nih.govacs.org

Heparin disaccharide II-A, sodium salt (CAS Number: 136098-06-1) is one such fundamental unit, produced by the action of heparinase II and heparinase III on heparin and heparan sulfate. dextrauk.comasnailtech.com Its specific chemical structure is ΔUA-GlcNAc6S, which stands for 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid linked to 6-O-sulfated N-acetyl-D-glucosamine. nih.gov The "Δ" symbol indicates the presence of a double bond in the uronic acid residue, a characteristic feature of disaccharides generated by heparinase cleavage. galenmolecular.com

PropertyValue
Chemical Name 2-(Acetylamino)-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-D-glucose 6-(hydrogen sulfate), disodium (B8443419) salt cymitquimica.com
Synonym α-ΔUA-[1→4]-GlcNAc-6S sigmaaldrich.com
CAS Number 136098-06-1 dextrauk.com
Molecular Formula C₁₄H₁₉NNa₂O₁₄S cymitquimica.com
Molecular Weight 503.34 g/mol cymitquimica.com
Origin Product of heparinase II and III digestion of heparin and heparan sulfate dextrauk.comasnailtech.com

Significance of Defined Heparin Oligosaccharides in Glycobiology

The study of structurally defined heparin oligosaccharides, such as disaccharide II-A, is of paramount importance in the field of glycobiology. nih.gov Given the immense heterogeneity of full-length heparin polymers, using these smaller, well-characterized fragments allows for a more precise investigation of structure-function relationships. nih.govoup.com

One of the major challenges in heparin research is understanding how specific sulfation patterns and sequences within the GAG chain dictate its interaction with various proteins. nih.gov By isolating or synthesizing specific oligosaccharides, scientists can directly test their binding affinity and biological activity with target proteins, such as growth factors and enzymes. nih.govoup.com This approach was famously used to identify the specific pentasaccharide sequence in heparin responsible for its anticoagulant activity through binding to antithrombin, leading to the development of the synthetic drug fondaparinux. nih.govnih.gov

The availability of pure, structurally defined oligosaccharides is critical for:

Determining the minimal binding sequence: Researchers can identify the smallest oligosaccharide fragment required for a specific protein interaction. oup.com

Mapping protein binding sites: These fragments help to elucidate the precise structural motifs on the GAG chain that are recognized by proteins.

Developing analytical standards: Pure disaccharides like II-A are essential as standards for chromatographic techniques (e.g., HPLC) used in the compositional analysis of heparin and heparan sulfate from biological samples. nih.gov

Probing biological function: By introducing defined oligosaccharides into cellular systems, scientists can investigate their ability to modulate signaling pathways and other biological processes. nih.govresearchgate.net

Recent advances in the chemoenzymatic and chemical synthesis of heparin oligosaccharides are expanding the library of available structures for research. acs.orgnih.govacs.org These synthetic approaches, coupled with high-throughput screening methods like microarrays, are accelerating the pace of discovery in understanding the complex biological roles of heparin and heparan sulfate. nih.gov

Properties

CAS No.

136098-06-1

Molecular Formula

C14H21NNaO14S

Molecular Weight

482.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium

InChI

InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1

InChI Key

WUZKLDXYVUXUPB-WYBHFVFNSA-N

SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na]

Origin of Product

United States

Structural Elucidation and Isomeric Characterization of Heparin Disaccharide Ii A, Sodium Salt

Defining the Specific Disaccharide Structure of Heparin Disaccharide II-A

Heparin Disaccharide II-A, sodium salt, is an unsaturated disaccharide derived from the enzymatic action of heparinase II and heparinase III on heparin and heparan sulfate (B86663). dextrauk.comasnailtech.com Its systematic name is disodium (B8443419) 2-acetamido-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose. The structure consists of a D-glucosamine unit linked to an unsaturated uronic acid. The glucosamine (B1671600) residue is N-acetylated and sulfated at the 6-O position. The uronic acid moiety contains a double bond between C4 and C5, a result of the eliminative cleavage by heparin lyases. nih.gov

The chemical properties of Heparin Disaccharide II-A sodium salt are summarized in the table below.

PropertyValue
Systematic Name disodium 2-acetamido-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose
Common Abbreviation ΔUA-GlcNAc6S nih.gov
CAS Number 136098-06-1 dextrauk.comchemicalbook.com
Molecular Formula C₁₄H₁₉NO₁₄SNa₂ cymitquimica.com
Molecular Weight 503.34 g/mol cymitquimica.com
Appearance White to Off-white Powder cymitquimica.com

Differentiation from Isomeric Heparin Disaccharides

The structural identity of heparin-derived disaccharides is defined by the type of hexosamine modification (N-sulfated or N-acetylated) and the number and position of sulfate groups. nih.govnih.gov Heparin Disaccharide II-A (ΔUA-GlcNAc6S) is one of several isomeric and structurally related disaccharides. Differentiation from these isomers is critical for the compositional analysis of heparin and heparan sulfate. nih.govnih.gov

Advanced analytical techniques, particularly tandem mass spectrometry (MS/MS), are essential for distinguishing between these isomers. nih.govacs.org Collision-induced dissociation of isomeric disaccharides generates unique product ion spectra that serve as fingerprints for each structure. nih.gov For example, the isomeric pair of II-A (ΔUA-GlcNAc6S) and III-A (ΔUA2S-GlcNAc) can be quantified based on their distinct fragmentation patterns. In MS² analysis, II-A characteristically produces a fragment ion at m/z 357.0, corresponding to a [⁰,²A₂]⁻ fragment, while III-A yields a [B₁]⁻ fragment ion at m/z 236.9. nih.gov This allows for their unambiguous identification and quantification even when they are present in a mixture. nih.govnih.gov

The table below outlines the key structural differences between Heparin Disaccharide II-A and some of its common isomers.

Disaccharide NameAbbreviationStructureKey Differentiating Feature
Heparin Disaccharide I-A ΔUA2S-GlcNAc6SUnsaturated uronic acid is 2-O-sulfated; glucosamine is N-acetylated and 6-O-sulfated.Additional 2-O-sulfate group on the uronic acid ring compared to II-A.
Heparin Disaccharide II-A ΔUA-GlcNAc6SUnsaturated uronic acid is non-sulfated; glucosamine is N-acetylated and 6-O-sulfated. nih.govN-acetylated, 6-O-sulfated glucosamine.
Heparin Disaccharide III-A ΔUA2S-GlcNAcUnsaturated uronic acid is 2-O-sulfated; glucosamine is N-acetylated and non-sulfated. nih.govSulfate group is on the uronic acid (2-O) instead of the glucosamine (6-O).
Heparin Disaccharide IV-A ΔUA-GlcNAcUnsaturated uronic acid is non-sulfated; glucosamine is N-acetylated and non-sulfated. nih.govLacks the 6-O-sulfate group present in II-A.

Impact of Sulfation Patterns on Disaccharide Identity

The sulfation pattern—the specific locations of sulfate groups on the disaccharide backbone—is the primary determinant of a heparin disaccharide's chemical identity and, consequently, its biological function. nih.govresearchgate.net Heparin and heparan sulfate chains exhibit enormous structural heterogeneity due to the non-uniform placement of sulfate groups at the N-position, 3-O position, and 6-O position of the glucosamine residue, and the 2-O position of the uronic acid. nih.govnih.gov

The identity of Heparin Disaccharide II-A is defined by its unique sulfation pattern: a single sulfate group located at the 6-O position of an N-acetylated glucosamine residue, with a non-sulfated uronic acid. nih.gov Removing, adding, or relocating this sulfate group results in a different disaccharide isomer with distinct properties. nih.govacs.org For instance, the presence of a sulfate group at the 2-O position of the uronic acid ring in addition to the 6-O-sulfate on the glucosamine defines Disaccharide I-A (ΔUA2S-GlcNAc6S). nih.gov Conversely, the absence of the 6-O-sulfate group defines Disaccharide IV-A (ΔUA-GlcNAc). nih.gov These precise sulfation patterns are generated during biosynthesis by a series of specific sulfotransferase enzymes. nih.gov The resulting structural diversity encoded by these patterns is believed to be crucial for regulating specific interactions with a vast array of proteins. nih.govnih.gov

Stereochemical Considerations in Heparin Disaccharide II-A Structure

The stereochemistry of Heparin Disaccharide II-A is a critical aspect of its structure. The full chemical name, disodium 2-acetamido-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-D-glucopyranose, specifies the precise spatial arrangement of its constituent atoms.

The glucosamine unit is in the D-configuration (D-glucopyranose). The glycosidic bond connecting the uronic acid to the glucosamine is an α1→4 linkage. umc.br A key stereochemical feature of this and other enzymatically-derived disaccharides is the unsaturated uronic acid, formally named 4-deoxy-α-L-threo-hex-4-enopyranuronic acid. sigmaaldrich.com The creation of the C4=C5 double bond by heparin lyases alters the conformation of the uronic acid ring compared to its saturated precursors, L-iduronic acid or D-glucuronic acid. researchgate.netoup.com The stereochemical configuration of the hydroxyl groups and the carboxylate group on this unsaturated ring, along with the defined stereocenters of the D-glucosamine ring, creates a unique three-dimensional shape that is essential for its recognition and processing in analytical and biological systems.

Enzymatic Generation and Depolymerization Pathways of Heparin Disaccharide Ii A, Sodium Salt

Enzymatic Cleavage of Heparin and Heparan Sulfate (B86663)

Heparin and heparan sulfate are complex, linear polysaccharides belonging to the glycosaminoglycan (GAG) family. They are composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a glucosamine (B1671600) residue. neb.comhud.ac.uk The enzymatic degradation of these molecules is a critical tool for their structural analysis and for the production of low molecular weight heparins. nih.govcpcbiotech.it Bacterial heparinases, particularly those isolated from Flavobacterium heparinum (now known as Pedobacter heparinus), are widely used for this purpose. sigmaaldrich.comnih.gov These enzymes cleave the glycosidic linkages within the polysaccharide chains, yielding oligosaccharides, primarily disaccharides. sydlabs.comfrontiersin.org

Specificity of Heparinase II and Heparinase III in Disaccharide II-A Formation

The formation of heparin disaccharide II-A is dependent on the distinct substrate specificities of heparinase II and heparinase III. These enzymes recognize and cleave specific sequences within the heparin and heparan sulfate chains.

Heparinase II (EC 4.2.2.-) possesses the broadest substrate specificity among the heparinases. sigmaaldrich.comsigmaaldrich.com It cleaves α-(1-4) linkages between hexosamines and uronic acid residues, including both glucuronic and iduronic acids. sigmaaldrich.comsigmaaldrich.com Its action is not strictly limited to highly sulfated or non-sulfated regions, allowing it to degrade both heparin and heparan sulfate. neb.com The relative activity of Heparinase II is approximately 2:1 for heparan sulfate versus heparin. sigmaaldrich.comsigmaaldrich.com

Heparinase III (EC 4.2.2.8), in contrast, has a more restricted specificity. It selectively cleaves at the 1→4 linkages between a hexosamine and a glucuronic acid residue. amsbio.comsigmaaldrich.com This enzyme is primarily active on heparan sulfate and demonstrates little to no activity towards the highly sulfated regions of heparin. amsbio.comsigmaaldrich.com The specificity of Heparinase III is directed towards the less sulfated domains within the glycosaminoglycan chains. neb.comnih.gov

The generation of Disaccharide II-A, which is composed of an unsaturated uronic acid and N-acetylglucosamine (ΔUA-GlcNAc), results from the cleavage of linkages such as -GlcNAc-GlcA-. Both Heparinase II and Heparinase III can target such sites, which are more characteristic of heparan sulfate or the less-sulfated regions of heparin.

EnzymeEC NumberMolecular Weight (approx.)Primary Substrate(s)Key Cleavage Linkage Specificity
Heparinase II 4.2.2.-84.1 kDa sigmaaldrich.comHeparan Sulfate, Heparin sigmaaldrich.comCleaves α(1-4) linkages next to both glucuronic and iduronic acids. sigmaaldrich.comsigmaaldrich.com
Heparinase III 4.2.2.873.2 kDa amsbio.comHeparan Sulfate amsbio.comCleaves α(1-4) linkages next to glucuronic acid residues. amsbio.comsigmaaldrich.com

Mechanism of Beta-Eliminative Cleavage

Heparinases function as lyases, employing a beta-eliminative mechanism to cleave the glycosidic bond. neb.comamsbio.com This is distinct from hydrolysis, which would involve the addition of a water molecule. In the beta-elimination reaction, a proton is abstracted from the C5 position of the uronic acid residue (either glucuronic or iduronic acid). This leads to the cleavage of the C4-O-glycosidic bond and the concurrent formation of a double bond between C4 and C5 of the uronic acid residue at the newly formed non-reducing end of the resulting oligosaccharide. neb.comcore.ac.uk

This mechanism is responsible for the characteristic structure of the products generated by heparinase digestion. The process can be monitored in real-time by measuring the increase in absorbance at 232 nm, a property conferred by the newly formed C4=C5 double bond in the unsaturated uronic acid. neb.comamsbio.comnih.gov

Optimization of Enzymatic Digestion Protocols for Disaccharide II-A Isolation

The efficient isolation of heparin disaccharide II-A requires the optimization of several parameters in the enzymatic digestion protocol. The goal is to drive the depolymerization of heparin or heparan sulfate to completion, maximizing the yield of disaccharide units. nih.govnih.gov An exhaustive digestion is typically achieved by using a combination of heparinases I, II, and III. frontiersin.orgnih.gov

Key parameters that must be controlled for optimal digestion include pH, temperature, enzyme concentration, and incubation time. While specific conditions can vary slightly depending on the source of the enzyme and the precise nature of the substrate, established protocols provide a general framework. For instance, digestions are often performed at room temperature or slightly elevated temperatures (e.g., 25-37°C) for extended periods (e.g., 24-48 hours) to ensure the reaction goes to completion. frontiersin.orgnih.gov The reaction is typically terminated by heat inactivation of the enzymes, for example, by boiling for several minutes. nih.govnih.gov

ParameterOptimal Range/ConditionRationale
Enzymes Combination of Heparinase I, II, & IIIEnsures complete depolymerization of complex heparin/heparan sulfate chains into their constituent disaccharides. nih.gov
pH 7.0 - 8.0Heparinases generally exhibit optimal activity in a neutral to slightly alkaline pH range. amsbio.com
Temperature 25°C - 37°CProvides a balance between enzyme activity and stability over long incubation periods. amsbio.comnih.gov
Buffer System e.g., Tris or Phosphate buffer containing Ca(OAc)₂Provides a stable pH environment. Calcium ions (Ca²⁺) have been shown to activate heparinases. frontiersin.orgsigmaaldrich.com
Incubation Time 24 - 48 hoursAn extended incubation period is often necessary to ensure the enzymatic cleavage proceeds to completion, maximizing the yield of disaccharides. frontiersin.org
Reaction Quenching Heat inactivation (e.g., 100°C for 5 min)Effectively and irreversibly stops the enzymatic reaction, preventing further degradation during subsequent analysis. nih.govnih.gov

Following enzymatic digestion, the resulting mixture of disaccharides can be separated and purified for isolation of the target compound, heparin disaccharide II-A, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC). nih.gov

Synthetic and Chemoenzymatic Strategies for Heparin Disaccharide Ii A, Sodium Salt

Chemical Synthesis Approaches to Heparin Disaccharide Motifs

Total chemical synthesis offers the highest degree of control for creating structurally precise heparin oligosaccharides. However, these multi-step syntheses are often laborious and challenging, particularly for larger molecules. nih.gov

The foundation of chemical synthesis lies in the preparation of monosaccharide or disaccharide "building blocks." nih.govacs.org These synthons, derived from common sugars like D-glucose and D-glucosamine, are outfitted with a strategic array of protecting groups. acs.org These groups temporarily block specific hydroxyl and amino functions, allowing chemists to direct reactions to desired positions. nih.gov A divergent strategy, where a single backbone can be modified in multiple ways, requires a sophisticated protecting group scheme. nih.gov

An innovative approach to accelerate this process is the use of disaccharides obtained from the controlled hydrolysis of natural polysaccharides like heparin or heparosan. nih.gov This can reduce the total number of synthetic steps required to access key intermediates. nih.gov Regardless of the starting point, the goal is to create glycosyl donors (activated sugars ready to form a new bond) and glycosyl acceptors (sugars with a free hydroxyl group).

Key glycosylation strategies include:

Linear Synthesis: This approach mimics nature's strategy, where the oligosaccharide chain is extended one monosaccharide at a time. nih.gov It involves the activation of a glycosyl donor, which is then attacked by the acceptor to form the glycosidic linkage. nih.gov

Convergent/Block Synthesis: In this strategy, monosaccharides are first coupled to form disaccharide or larger oligosaccharide blocks. nih.gov These blocks are then joined together, which can be more efficient for assembling long chains. The "active-latent" glycosylation strategy is a powerful example, where a latent (temporarily inactive) glycosylating group on a disaccharide block is chemically converted into an active one just before the coupling reaction. nih.gov

Donor Activation: Various activating agents and leaving groups are used to facilitate the glycosylation reaction. Glycosyl trichloroacetimidates are widely used as effective donors due to their high reactivity. nih.govacs.org

Table 1: Key Protecting Groups in Chemical Synthesis of Heparin Motifs This table is interactive and can be sorted by clicking on the headers.

Protecting Group Abbreviation Function / Use Removal Conditions
Benzoyl Bz Protects hydroxyls intended for sulfation. nih.gov Basic conditions (e.g., NaOMe)
Benzyl ether Bn A persistent group for hydroxyls that remain free. nih.gov Hydrogenolysis
tert-Butyldimethylsilyl ether TBDMS/TBS Robust protection, can influence stereoselectivity. nih.gov Fluoride sources (e.g., TBAF)
p-Methoxybenzyl ether PMB Protects hydroxyls; can be removed selectively. nih.gov Oxidative cleavage (e.g., DDQ)
Fluorenylmethyloxycarbonyl Fmoc Orthogonal protecting group for hydroxyls. nih.gov Mild basic conditions (e.g., piperidine)
Levulinoyl Lev Orthogonal protecting group for hydroxyls. nih.gov Hydrazine-based reagents
Azide (B81097) N₃ A non-participating precursor for the amine group on glucosamine (B1671600). acs.org Reduction (e.g., hydrogenation)

Achieving precise control over the position (regio-) and 3D orientation (stereo-) of chemical bonds during synthesis is a major hurdle. nih.govnih.gov

Stereoselectivity: The formation of the glycosidic bond between the uronic acid and glucosamine must be carefully controlled. While the β-linkage from glucuronic acid and the α-linkage from iduronic acid are generally manageable, controlling the α-linkage from the glucosamine donor is notoriously difficult. nih.govfao.org The use of a non-participating protecting group at the C2-amino position, such as an azide (N₃), is common to favor the desired α-linkage, but mixtures of α and β anomers can still form. nih.gov The choice of other protecting groups on the donor and the conformation of the acceptor molecule can also significantly influence the stereochemical outcome. nih.gov

Regioselectivity: Heparin's biological activity is dictated by its specific sulfation pattern. In chemical synthesis, this requires a complex strategy of protecting and deprotecting specific hydroxyl groups at the correct time. nih.gov Introducing sulfate (B86663) groups at the desired N-, 2-O, 3-O, and 6-O positions while leaving others free is a multi-step process that demands highly orthogonal protecting groups—groups that can be removed under specific conditions without affecting others. nih.gov For instance, studies on chemically modified heparins have shown that the underlying sugar structure can direct sulfation, but achieving a single, desired outcome often results in low regioselectivity, with sulfation occurring at multiple positions. nih.gov Furthermore, the conversion of precursor sugars into uronic acids, typically via oxidation at the C6 position, must be high-yielding and is often best performed at the disaccharide stage rather than on a more complex, valuable oligosaccharide. nih.gov

Chemoenzymatic Synthesis Mimicking Biosynthetic Pathways

To overcome the limitations of purely chemical methods, especially for synthesizing oligosaccharides larger than an octasaccharide, researchers have turned to chemoenzymatic approaches. nih.govrsc.org This powerful strategy combines the flexibility of chemical synthesis with the unparalleled specificity of enzymes, often resulting in much shorter and higher-yielding synthetic routes. nih.govrpi.edu

The chemoenzymatic synthesis of heparin relies on a "toolbox" of recombinant biosynthetic enzymes, which are typically produced in bacteria like E. coli and then used as catalysts in vitro. nih.govnih.gov These enzymes execute specific modifications with a precision that is nearly impossible to replicate through traditional chemistry. rpi.edu

The synthesis can be initiated from a simple, chemically synthesized disaccharide which is then elongated and modified by this enzymatic toolkit. nih.govnih.gov This approach allows for the production of structurally homogeneous heparin oligosaccharides on a scale that has increased from micrograms to grams, facilitating detailed biological studies. nih.govrsc.org

Table 2: Core Heparin Biosynthetic Enzymes Used in Chemoenzymatic Synthesis This table is interactive and can be sorted by clicking on the headers.

Enzyme Class Specific Enzyme Example(s) Function
Glycosyltransferases KfiA, pmHS2 Build the polysaccharide backbone by adding GlcNAc and GlcA residues. nih.govrsc.org
Epimerase Glucuronyl C5-epimerase (Hsepi) Converts D-glucuronic acid (GlcA) into L-iduronic acid (IdoA) at the polymer level. nih.govdiva-portal.orgnih.gov
N-deacetylase/N-sulfotransferase NDST Removes the acetyl group from GlcNAc and adds a sulfo group to the resulting amine. researchgate.netresearchgate.net
O-Sulfotransferases (OSTs) 2-OST, 3-OST, 6-OST Transfer sulfo groups from the donor PAPS to specific hydroxyl positions (C2, C3, C6) on the sugar rings. nih.govnih.gov

A highly effective chemoenzymatic strategy utilizes heparosan, a natural polysaccharide produced by bacteria such as E. coli K5, as a starting scaffold. tandfonline.comnih.gov Heparosan consists of the same repeating disaccharide backbone as heparin, [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→]n, but is unsulfated. nih.govnih.gov This provides a non-animal-sourced precursor for creating bioengineered heparin. rsc.orgresearchgate.net

The process typically involves:

Chemical N-sulfonation: The heparosan polysaccharide is first chemically treated to remove the N-acetyl groups from the glucosamine units, followed by N-sulfonation to produce N-sulfoheparosan. rsc.orgpnas.org This initial chemical step is necessary because the full bifunctional N-deacetylase/N-sulfotransferase (NDST) enzyme is difficult to produce recombinantly in bacteria. rsc.org

Enzymatic Modification: The resulting N-sulfoheparosan is then subjected to a sequence of reactions with purified biosynthetic enzymes. rsc.org Glucuronyl C5-epimerase converts GlcA residues to IdoA, and various O-sulfotransferases (2-OST, 6-OST, 3-OST) are used to install sulfate groups at the desired positions, ultimately yielding a product that is chemically and biologically similar to animal-derived heparin. researchgate.netpnas.org

Glycosyltransferases and sulfotransferases are the primary enzymatic players in the construction and diversification of heparin disaccharide motifs. nih.govresearchgate.net

Glycosyltransferases (GTs): In chemoenzymatic synthesis, bacterial GTs are often used to build the oligosaccharide backbone from the ground up. nih.gov For example, KfiA is an N-acetylglucosaminyltransferase from E. coli K5 that adds GlcNAc, while pmHS2 from Pasteurella multocida can transfer GlcA. rsc.org These enzymes use nucleotide-activated sugars (e.g., UDP-GlcNAc, UDP-GlcA) as donors and sequentially add monosaccharides to a growing chain. nih.govnih.gov Their strict specificity for the donor, acceptor, and the resulting linkage ensures the correct backbone is formed. nih.gov

Sulfotransferases (OSTs): These enzymes are responsible for creating the complex sulfation patterns that define heparin's function. nih.gov They transfer a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl or amino groups on the polysaccharide chain. nih.govresearchgate.net The order of these enzymatic modifications is critical, as the action of one enzyme can create the preferred substrate for the next. nih.gov For instance, the conversion of GlcA to IdoA by C5-epimerase is highly dependent on the prior N-sulfation of the adjacent glucosamine residue. researchgate.net The various isoforms of 3-O-, 6-O-, and 2-O-sulfotransferases each have distinct substrate specificities that, when used in the correct sequence, allow for the construction of specific, biologically active sulfation motifs. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
Heparin disaccharide II-A, sodium salt
D-Glucuronic acid (GlcA)
L-Iduronic acid (IdoA)
D-Glucosamine (GlcN)
N-acetyl-D-glucosamine (GlcNAc)
Heparosan
N-sulfoheparosan (NSH)
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)
Uridine diphosphate glucuronic acid (UDP-GlcUA)
Trichloroacetimidate
Benzoyl chloride
Benzyl bromide
Piperidine
Hydrazine
Sodium methoxide (B1231860) (NaOMe)
Triflic acid
2-keto-3-deoxyoctulosonic acid
Chondroitin sulfate

Biosynthetic Engineering of Heparin Oligosaccharides and Precursors

The biosynthesis of heparin and heparan sulfate (HS) is a complex process occurring in the endoplasmic reticulum and Golgi apparatus of mast cells. nih.govnih.gov This natural pathway involves the coordinated action of numerous enzymes and serves as the blueprint for modern biosynthetic engineering approaches. nih.govnih.gov Scientists have harnessed this biological machinery to produce heparin oligosaccharides and their precursors in controlled, cell-free, or engineered cellular systems.

A cornerstone of this strategy is the use of a bacterial polysaccharide called heparosan, which is the unsulfated precursor to heparin. nih.gov Heparosan, a repeating copolymer of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc), is produced by bacteria such as E. coli K5. nih.gov Researchers have focused on the metabolic engineering of these bacterial strains to produce heparosan with specific chain lengths, such as low molecular weight heparosan, which is ideal for the subsequent synthesis of heparin fragments. nih.gov

The bioengineered production of heparin oligosaccharides mimics the natural biosynthetic pathway through the sequential use of recombinant enzymes. nih.govnih.gov This chemoenzymatic process typically starts with the heparosan backbone, which is then modified by a series of enzymes. nih.govnih.gov The key enzymatic steps include:

N-deacetylation and N-sulfation: This crucial first modification step is carried out by N-deacetylase/N-sulfotransferases (NDSTs). nih.gov The N-sulfation of glucosamine residues is essential for the subsequent enzymatic modifications to occur. rsc.org However, producing fully functional recombinant NDSTs can be challenging, leading some strategies to incorporate chemical N-deacetylation and N-sulfation steps instead. nih.govnih.gov

Epimerization: A C5-epimerase converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. rsc.org This conversion is a critical step in forming the characteristic structure of heparin. nih.gov The C5-epimerase can act as a two-way catalyst, converting GlcA to IdoA and vice-versa, which adds a layer of complexity to achieving a desired final structure. rsc.orgrsc.org

O-sulfation: A series of specific O-sulfotransferases (OSTs) add sulfate groups at various positions on the sugar rings, such as the 2-O position of uronic acids and the 6-O and 3-O positions of glucosamine residues. nih.gov The order and specificity of these sulfation steps, governed by the substrate specificities of the enzymes, are critical for creating the final, biologically active heparin structure. rsc.org For instance, 2-O-sulfation by 2-OST typically occurs only after N-sulfation. rsc.org

By carefully controlling the sequence and completion of these enzymatic reactions, researchers can synthesize structurally defined heparin oligosaccharides. nih.govresearchgate.net This approach allows for the production of homogeneous compounds, which is a significant advantage over the heterogeneous mixtures isolated from animal tissues. nih.govrsc.org

Comparison of Synthetic Methodologies for Heparin Disaccharide II-A

The synthesis of heparin disaccharides and larger oligosaccharides can be broadly categorized into two main approaches: total chemical synthesis and chemoenzymatic synthesis. Each methodology presents distinct advantages and challenges.

Total Chemical Synthesis: The purely chemical synthesis of complex, highly sulfated oligosaccharides like heparin derivatives is an extremely challenging task. rsc.orgnih.gov It requires a multi-step process involving:

Stereoselective Glycosylation: Forming the correct stereochemistry of the glycosidic bond between sugar units is difficult and requires carefully designed reaction conditions. rsc.org

Sulfation: Introducing sulfate groups at specific positions is another major hurdle.

While successful for smaller fragments like the synthetic pentasaccharide fondaparinux, the complexity of chemical synthesis increases exponentially with the size of the target oligosaccharide. nih.govrpi.edu The synthesis of fondaparinux, for example, requires over 50 steps. nih.govrpi.edu

Chemoenzymatic Synthesis: Chemoenzymatic synthesis has emerged as a powerful and efficient alternative, combining the precision of enzymes with chemical methods. nih.govnih.gov This approach leverages recombinant biosynthetic enzymes to build and modify the oligosaccharide chain. nih.govresearchgate.net The key advantages of this strategy include:

High Selectivity: Enzymes provide exceptional regioselectivity and stereoselectivity, eliminating the need for most protecting group manipulations required in chemical synthesis. nih.gov

Shorter Synthetic Routes: By avoiding extensive protection/deprotection schemes, chemoenzymatic pathways are significantly shorter. For instance, synthetic ultra-low molecular weight heparins can be produced in as few as 10-12 steps. rsc.orgrpi.edu

Milder Reaction Conditions: Enzymatic reactions are conducted in aqueous solutions under mild, environmentally friendly conditions. nih.gov

The chemoenzymatic approach has been successfully used to synthesize a variety of heparin oligosaccharides, from disaccharides to larger fragments with defined structures and biological activities. rsc.orgnih.gov It allows for the creation of libraries of compounds for structure-activity relationship studies and the development of next-generation heparin-based therapeutics. nih.govresearchgate.net

Comparative Overview

The following table summarizes the key differences between the two primary synthetic methodologies.

FeatureTotal Chemical SynthesisChemoenzymatic Synthesis
Selectivity Requires extensive use of protecting groups for regioselectivity.High regioselectivity and stereoselectivity from enzymes. nih.gov
Route Length Very long and complex (e.g., >50 steps for Fondaparinux). nih.govrpi.eduSignificantly shorter (e.g., 10-22 steps for LMWHs). nih.govrsc.org
Overall Yield Generally low due to the number of steps. nih.govSignificantly higher recovery yields. nih.govrsc.org
Reaction Conditions Often requires harsh reagents and anhydrous conditions.Mild, aqueous, and environmentally friendly conditions. nih.gov
Product Homogeneity Can produce homogeneous products, but purification is challenging.Excellent for producing structurally pure and defined oligosaccharides. nih.gov
Scalability Can be difficult and costly to scale up.Scalable processes are being developed, including using immobilized enzymes. nih.govpnas.org

Research Findings on Synthetic Efficiency

The table below presents comparative data from research findings, highlighting the efficiency gains of the chemoenzymatic approach.

ProductSynthetic MethodNumber of Steps (approx.)Overall Yield (approx.)Reference
Fondaparinux (ULMWH)Chemical>50<0.1% nih.govrsc.orgrpi.edu
Heptasaccharide (ULMWH)Chemoenzymatic943% nih.gov
Dodecasaccharide (LMWH)Chemoenzymatic2210% nih.gov

These data clearly demonstrate that chemoenzymatic strategies offer a more efficient and high-yielding path to producing structurally defined heparin oligosaccharides compared to traditional chemical synthesis. nih.govrsc.org This advancement is crucial for making these important compounds more accessible for research and therapeutic development. rsc.org

Biochemical Interactions and Molecular Mechanisms of Heparin Disaccharide Ii A, Sodium Salt

Protein-Carbohydrate Recognition at the Disaccharide Level

The recognition of heparin and its fragments by proteins is a complex process driven largely by electrostatic interactions, though specific hydrogen bonding and van der Waals forces also contribute to affinity and selectivity. nih.govnih.gov At the disaccharide level, the negatively charged sulfate (B86663) and carboxylate groups of heparin disaccharide II-A are key recognition elements for positively charged amino acid residues, primarily arginine and lysine, on the surface of heparin-binding proteins. nih.govnih.gov

These basic residues are often arranged into specific consensus sequences or three-dimensional patches that form a positively charged binding cleft. nih.govnih.gov The interaction is not merely a non-specific electrostatic attraction; the precise spatial arrangement and density of the sulfate groups on the disaccharide are critical. For instance, the 2-O-sulfate group on the uronic acid and the N- and 6-O-sulfate groups on the glucosamine (B1671600) residue of related disaccharides create a unique electrostatic potential surface that is recognized by complementary surfaces on the protein. nih.govscispace.com

While a single disaccharide unit is often insufficient to mediate high-affinity binding for many proteins, which require longer oligosaccharide sequences for stable complex formation, it represents a fundamental recognition unit. nih.govnih.gov The binding of a protein to a larger heparin chain can be conceptualized as the sum of multiple, lower-affinity interactions with individual or paired disaccharide units. nih.gov Studies using enzymatic footprinting, where protein-bound heparin chains are subjected to digestion by heparinases, have helped to identify the specific oligosaccharide sequences protected by the protein, revealing the minimal binding elements. nih.gov These experiments underscore that while long-range electrostatic forces may initially steer a protein towards the heparin chain, the final, stable binding is determined by the specific fit of the protein's binding site with a particular sequence of sulfated disaccharides. nih.gov

Investigation of Binding Affinities with Glycosaminoglycan-Binding Proteins

The binding of heparin disaccharide II-A and related heparin-derived oligosaccharides to glycosaminoglycan-binding proteins has been extensively studied to elucidate structure-activity relationships. These interactions are central to regulating numerous biological processes. nih.gov

The binding of the specific pentasaccharide to ATIII induces a conformational change in the protein, particularly in its reactive site loop, which accelerates the inhibition of coagulation proteases like Factor Xa and thrombin (Factor IIa) by several orders of magnitude. nih.govwikipedia.orgfrontiersin.org The disaccharide units flanking the core pentasaccharide are not inert; they contribute to the binding affinity through additional electrostatic interactions with positively charged patches on the ATIII surface. nih.gov Molecular dynamics simulations have shown that highly sulfated disaccharides, like II-A, located adjacent to the canonical binding site can form favorable electrostatic interactions, thereby stabilizing the complex. nih.gov

Table 1: Key Components and Interactions in the Antithrombin III Binding Site
ComponentRole in InteractionRelevant Saccharide FeatureReference
Antithrombin III (ATIII)Serine protease inhibitor (serpin) activated by heparin.N/A nih.gov
Specific PentasaccharideMinimal sequence for high-affinity binding and allosteric activation of ATIII.Contains a critical 3-O-sulfated glucosamine residue. nih.govpnas.org
Heparin Disaccharide II-A (and related units)Contributes to the bridging mechanism for thrombin inhibition and stabilizes the ATIII-heparin complex through electrostatic interactions.High charge density from sulfate and carboxyl groups. nih.govnih.gov
Factor XaCoagulation protease inhibited by the conformationally activated ATIII.N/A wikipedia.org
Thrombin (Factor IIa)Coagulation protease inhibited by a ternary complex involving ATIII and a heparin chain of sufficient length.N/A nih.gov

Heparin and its constituent disaccharides can have a profound, yet often contradictory, influence on protein aggregation, a process implicated in numerous amyloid diseases. umass.edunih.gov Depending on the specific protein and the experimental conditions, heparin can either promote or inhibit the formation of amyloid fibrils. umass.eduacs.org

The highly anionic nature of heparin disaccharide II-A and longer oligomers allows them to act as molecular templates or scaffolds. They can interact with positively charged domains on amyloidogenic proteins, such as tau, apomyoglobin, and prion proteins, effectively increasing the local concentration of these proteins and facilitating the nucleation step of fibril formation. acs.orgnih.govnih.gov Studies on a fragment of the tau protein, which forms intracellular aggregates in Alzheimer's disease, show that heparin significantly promotes its aggregation into amyloid fibrils, an effect sensitive to ionic strength, highlighting the critical role of electrostatic interactions. nih.gov Similarly, heparin was found to accelerate the aggregation rate of an apomyoglobin mutant, leading to the faster formation of thicker fibrils. nih.gov

Conversely, under different conditions, heparin can inhibit aggregation. umass.edunih.gov This can occur by binding to aggregation-prone intermediates and stabilizing them in a non-amyloidogenic conformation or by sequestering protein monomers, thus preventing their addition to growing fibrils. The outcome—promotion versus inhibition—is dictated by a delicate balance of factors including protein-heparin stoichiometry, pH, ionic strength, and the specific conformations of the protein intermediates that heparin interacts with. umass.edunih.gov

Table 2: Observed Effects of Heparin on the Aggregation of Various Proteins
ProteinObserved EffectProposed MechanismReference
W7FW14F ApomyoglobinPromotionElectrostatic interaction leads to protein-GAG complexes, increasing aggregation rate and amount of aggregates. nih.gov
Tau Protein Fragment (tau298–317)PromotionHeparin acts as a polyanionic scaffold, localizing peptide monomers via electrostatic interactions to promote nucleation. nih.gov
Prion ProteinPromotionHeparin is related to the misfolding and aggregation of prion protein. acs.org
Bovine Serum Albumin (BSA)Inhibition/Reversal (near pI)Binding to native aggregates leads to their reversal, dependent on pH and stoichiometry. umass.edunih.gov
β-Lactoglobulin (BLG)Inhibition/Reversal (near pI)Differential binding to intermediate aggregates dictates the outcome. umass.edunih.gov

Influence on Enzymatic Activities and Pathways (Excluding Clinical Implications)

Heparin disaccharide II-A, as a product and substrate of specific enzymes, is integral to the study of glycosaminoglycan metabolism. The enzymes responsible for the degradation of heparin and heparan sulfate are known as heparinases or heparin lyases. nih.gov These enzymes, primarily from bacterial sources like Flavobacterium heparinum (now Pedobacter heparinus), cleave the polysaccharide chain via a β-elimination mechanism, which results in an unsaturated uronic acid at the new non-reducing end of one of the products. nih.govuu.nl

Heparinase II, for example, exhibits broad substrate specificity, cleaving linkages containing both 2-O-sulfated and non-sulfated uronic acids. pnas.orgnih.gov Structural studies of heparinase II complexed with a disaccharide product have confirmed the location of the active site that accommodates both heparin and heparan sulfate substrates. nih.gov The efficiency and specificity of these enzymes are highly dependent on the sulfation pattern of the oligosaccharide substrate. For instance, the presence of a 3-O-sulfate group, a key feature for ATIII binding, can inhibit cleavage by heparinase II at the adjacent linkage, leading to the generation of specific tetrasaccharide or larger fragments rather than disaccharides. pnas.orgfrontiersin.org

The analysis of disaccharide composition following enzymatic digestion is a powerful tool for sequencing heparin and heparan sulfate chains. psu.eduoup.com By using a combination of heparinases with different specificities (Heparinase I, II, and III), researchers can depolymerize a heparin chain into its constituent disaccharides. Subsequent quantification of these units, such as disaccharide II-A, provides a "fingerprint" of the original polysaccharide's structure and sulfation pattern. psu.edufrontiersin.org

Contribution to the Polyelectrolyte Properties of Heparin Oligomers

Heparin is one of the most highly charged biological macromolecules, with a linear charge density that can reach four negative charges per disaccharide unit in its most common trisulfated form. scispace.comnih.gov This high charge density classifies heparin and its oligomers as strong polyelectrolytes. The sodium salt of heparin disaccharide II-A is a fundamental contributor to these properties.

In aqueous solution, the anionic sulfate and carboxylate groups of the heparin chain attract a dense cloud of counterions (like Na+) to neutralize its charge, a phenomenon known as counterion condensation. nih.gov The release of these condensed counterions into the bulk solution is a major thermodynamic driving force for the binding of heparin to proteins. nih.gov When a positively charged patch on a protein surface binds to the heparin chain, it displaces the condensed counterions, leading to a significant increase in the entropy of the system, which favorably drives the binding reaction. nih.gov

Advanced Analytical Methodologies for Heparin Disaccharide Ii A, Sodium Salt Analysis

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of heparin disaccharides, enabling their separation and quantification from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of heparin-derived disaccharides. rpi.edu These techniques offer rapid separation and high resolution. rpi.edu UPLC, utilizing columns with smaller particle sizes (typically 1.7 µm) under high pressure, provides significant improvements in speed, resolution, sensitivity, and peak capacity compared to traditional HPLC. rpi.edu

Reversed-phase ion-pairing (RPIP)-HPLC is a particularly effective method for analyzing heparin and heparan sulfate (B86663) disaccharides. nih.gov This technique employs lipophilic ion-pairing reagents as mobile phase modifiers, which facilitate the retention and resolution of these charged molecules on hydrophobic stationary phases. nih.gov The separation efficiency in RPIP-HPLC is influenced by several factors, including the type and concentration of the ion-pairing reagent, the pH of the mobile phase, the organic modifier, ionic strength, and the nature of the stationary phase. nih.gov For enhanced sensitivity, RPIP-HPLC can be coupled with fluorescence detection, often involving pre- or post-column derivatization of the disaccharides. nih.govcapes.gov.br

Strong Anion Exchange (SAX)-HPLC for Disaccharide Profiling

Strong Anion Exchange (SAX)-HPLC is a cornerstone technique for the compositional analysis of heparin and heparan sulfate after their enzymatic depolymerization into disaccharides. nih.govnih.gov This method separates the disaccharides based on their negative charges, which arise from sulfate and carboxyl groups. nih.govnih.gov The process typically involves the complete enzymatic digestion of the heparin sample using a cocktail of heparinases (I, II, and III). nih.gov This enzymatic cleavage introduces a double bond in the uronic acid residue, allowing for UV detection of the resulting disaccharides at 234 nm. nih.gov

A typical SAX-HPLC analysis uses a salt gradient (e.g., NaCl) to elute the disaccharides from the column, with more highly charged species eluting at higher salt concentrations. nih.govnih.gov The resulting chromatogram provides a "fingerprint" of the heparin sample, where the area of each peak corresponds to the molar ratio of that specific disaccharide. nih.gov It is worth noting that some disaccharides may appear as double peaks due to the presence of anomeric forms at the reducing end. nih.govresearchgate.net

The following table shows a typical gradient system for SAX-HPLC separation of heparin disaccharides:

Time (minutes)% Solvent B (High Salt)
0-10
1-320 to 35
32-4735 to 65
47-57100
57-600
This table is based on a representative gradient system and may vary depending on the specific column and instrumentation used. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of highly charged molecules like heparin disaccharides. mit.edunih.gov CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample consumption. nih.gov Separations in CE are based on the differential migration of analytes in an electric field. For heparin disaccharides, which are anionic, separations are typically performed under reverse polarity. mit.edu

Under low pH conditions, the separation is primarily dictated by the electrophoretic mobility of the analyte, which is strongly correlated with its charge-to-mass ratio. mit.edunih.gov This allows for the effective separation of disaccharides with varying degrees of sulfation. nih.gov However, resolving isomers with the same charge can be challenging. rpi.edu To enhance sensitivity, CE is often coupled with laser-induced fluorescence (LIF) detection, which can be up to 100 times more sensitive than traditional UV detection. nih.gov This typically requires derivatizing the disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC). nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable tool for the structural characterization of heparin disaccharides, providing detailed information about their molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing large, polar, and thermally labile molecules like heparin disaccharides. ESI-MS allows for the gentle transfer of ions from solution into the gas phase, enabling the accurate determination of their molecular weights. nih.gov In the analysis of heparin disaccharides, ESI is typically performed in negative ion mode, as the sulfate and carboxyl groups are readily deprotonated to form negative ions. nih.gov

ESI-MS can be used to identify and quantify the different disaccharide components in a mixture. acs.org For instance, a full-scan MS1 spectrum can be used for the compositional analysis of non-isomeric disaccharides. acs.org The high sensitivity of ESI-MS allows for the analysis of small sample quantities, often in the nanogram range. nih.gov Furthermore, the coupling of liquid chromatography with ESI-MS (LC-ESI-MS) provides a powerful platform for the comprehensive analysis of complex heparin disaccharide mixtures, combining the separation power of LC with the detailed structural information from MS. nih.gov

The following table lists the theoretical monoisotopic masses of common heparin-derived disaccharides, which can be detected by ESI-MS. The mass of Heparin Disaccharide II-A is highlighted.

DisaccharideAbbreviationMolecular FormulaMonoisotopic Mass (Da)
ΔUA-GlcNAcΔI-AC14H21NO11379.1115
ΔUA-GlcNSΔI-SC12H19NO14S417.0526
ΔUA-GlcNAc(6S) ΔII-A C14H21NO14S 459.0683
ΔUA(2S)-GlcNAcΔIII-AC14H21NO14S459.0683
ΔUA-GlcNS(6S)ΔII-SC12H19NO17S2497.0094
ΔUA(2S)-GlcNSΔIV-SC12H19NO17S2497.0094
ΔUA(2S)-GlcNAc(6S)ΔIII-SC14H21NO17S2539.0251
ΔUA(2S)-GlcNS(6S)ΔI-SC12H19NO20S3576.9662
ΔUA = 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid; GlcN = D-glucosamine; Ac = Acetyl; S = Sulfo group. Note that ΔII-A and ΔIII-A are isomers, as are ΔII-S and ΔIV-S.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the detailed structure of heparin disaccharides, including the positions of sulfate groups. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a disaccharide) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. acs.org

A significant challenge in the MS/MS analysis of sulfated glycosaminoglycans is the facile loss of the sulfate group (SO3), which can dominate the fragmentation spectrum and obscure more informative backbone cleavages. nih.gov To overcome this, methods have been developed to stabilize the sulfate groups. One such approach involves ensuring the complete deprotonation of all ionizable protons, which can be achieved by adding a small amount of a base like sodium hydroxide (B78521) to the sample solution. nih.govunc.edu Another method involves the complexation of the disaccharide with divalent cations like calcium, which also helps to stabilize the sulfate groups and promote more informative glycosidic and cross-ring cleavages. nih.govacs.org

The fragmentation patterns observed in the MS/MS spectra are unique to each disaccharide isomer, allowing for their unambiguous identification. acs.org For example, cross-ring cleavages, such as the 0,2A2 and 0,2X1 fragments, are commonly observed and are diagnostic for the structure of the disaccharide. nih.govacs.org By analyzing these fragmentation patterns, researchers can precisely determine the sulfation pattern of Heparin Disaccharide II-A and distinguish it from its isomers. acs.orgoup.com

Quantitative Mass Spectrometry for Compositional Analysis

Quantitative mass spectrometry (MS) is a cornerstone for the compositional analysis of heparin disaccharides. Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS or MSⁿ), provides the sensitivity and specificity required for this task. acs.orgcapes.gov.br The general approach involves the enzymatic digestion of heparin into its constituent disaccharides, followed by direct MS analysis.

For non-isomeric disaccharides, quantification can often be achieved from a full-scan MS¹ spectrum by using a suitable internal standard and calculating a response factor for each unique compound. acs.org However, heparin disaccharide II-A is isomeric with other disaccharides, such as III-A, meaning they share the same mass-to-charge ratio (m/z). Therefore, simple MS¹ analysis is insufficient to distinguish between them.

To resolve this ambiguity, tandem mass spectrometry (MSⁿ) is employed. In this technique, the isomeric parent ions are isolated and fragmented, producing a unique pattern of product ions for each isomer. The quantification of isomers II-A and III-A, for example, is based on specific diagnostic fragment ions. nih.gov For disaccharide II-A, the cross-ring cleavage fragment ion [⁰,²A₂]⁻ at m/z 357.0 is a key diagnostic marker that allows for its distinct quantification. nih.gov By comparing the intensity of this unique fragment ion to that of a diagnostic ion for its isomer, the relative amounts of each can be accurately determined in a mixture. acs.orgnih.gov This method is rapid, requires no prior separation steps, and significantly reduces sample consumption. acs.org

Disaccharide IsomerParent Ion [M-H]⁻ (m/z)Key Diagnostic Product IonProduct Ion (m/z)Reference
Heparin Disaccharide II-A458.1[⁰,²A₂]⁻357.0 nih.gov
Heparin Disaccharide III-A458.1[B₁]⁻236.9 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Detail

While mass spectrometry excels at providing mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to deliver detailed information on the three-dimensional structure and conformation of molecules, including the precise location of sulfate groups. nih.gov For heparin disaccharides, NMR is crucial for confirming structural assignments that may be ambiguous by MS alone. nih.gov

Both 1D and 2D NMR techniques are applied in the analysis of heparin disaccharide II-A.

1D NMR: A one-dimensional proton (¹H) NMR spectrum provides a fundamental fingerprint of the disaccharide. nih.gov It can reveal the anomeric configuration (α or β) and provide initial evidence of sulfation patterns. nih.gov However, due to the structural similarity between sugar residues, 1D spectra often suffer from signal overlap, which can complicate unambiguous assignments. nih.govresearchgate.net

2D NMR: To overcome the limitations of 1D NMR, a suite of two-dimensional experiments is used. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear techniques that reveal proton-proton coupling networks within each sugar ring, allowing for the assignment of all protons belonging to a specific residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear technique that correlates each proton with its directly attached carbon atom. frontiersin.org This provides a highly resolved map of the molecule's carbon-hydrogen framework, making it a powerful tool for quantitative compositional analysis and distinguishing between different heparin sources and structures. nih.govfrontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the conformation around the glycosidic linkage. nih.govacs.org

The precise location of sulfate groups on the disaccharide has a predictable and measurable effect on the chemical shifts of nearby nuclei in an NMR spectrum. This principle is fundamental to confirming the structure of heparin disaccharide II-A (ΔUA – GlcNAc,6S), which is sulfated at the 6-position of the glucosamine (B1671600) unit.

Research has established that the O-sulfation of a carbon atom causes the signal of the proton directly attached to that carbon to shift downfield by approximately 0.4-0.7 ppm. nih.gov Furthermore, protons on adjacent carbons experience a smaller downfield shift of 0.07-0.3 ppm. nih.gov Therefore, in the ¹H NMR spectrum of disaccharide II-A, the signals corresponding to the H6 protons of the N-acetylglucosamine (GlcNAc) residue will appear significantly downfield compared to a non-sulfated analogue, confirming the 6-O-sulfation pattern. These effects of sulfation on chemical shifts are additive, allowing for the interpretation of more complex sulfation patterns. nih.gov

Sulfation EffectAffected NucleusObserved Chemical Shift Change (ppm)Reference
Proton on O-sulfated carbon¹H↓ 0.4 - 0.7 (downfield) nih.gov
Proton on carbon adjacent to O-sulfation site¹H↓ 0.07 - 0.3 (downfield) nih.gov

Hyphenated Techniques for Comprehensive Disaccharide Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing heparin disaccharide II-A. nih.gov The most powerful and widely used of these is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

In this approach, a high-performance liquid chromatography (HPLC) system first separates the disaccharide mixture. nih.gov Reversed-phase ion-pair (RPIP)-HPLC is a particularly effective method, using lipophilic ion-pairing reagents in the mobile phase to enhance the retention and resolution of highly charged species like sulfated disaccharides on a hydrophobic stationary phase. nih.gov

Following separation, the column eluent is directed into the ion source of a mass spectrometer (e.g., ESI-MS). nih.gov This setup allows for the individual components of the mixture to be identified and quantified as they elute from the column. acs.org The coupling of LC with MS provides a multi-dimensional analytical platform, where the retention time from the LC provides one layer of identification, and the mass-to-charge ratio and fragmentation pattern from the MS provide definitive structural confirmation and quantification. nih.govnih.gov This combination is critical for accurately analyzing disaccharides from complex biological matrices. acs.org

Development of Analytical Standards for Heparin Disaccharide II-A Quantification

The accuracy of any quantitative analysis hinges on the availability and proper use of high-quality analytical standards. For heparin disaccharide II-A, several types of standards are crucial for method development, validation, and routine analysis.

Purified Disaccharide Standards: Commercially available, highly purified heparin disaccharide II-A serves as a primary reference material. iduron.co.uk These standards are used to determine chromatographic retention times, optimize mass spectrometer parameters, and generate calibration curves for quantification. Mixes of several purified disaccharides are often used to validate the resolution and accuracy of an analytical method. galenmolecular.com

Certified Reference Materials (CRMs): Regulatory bodies and pharmacopeias, such as the USP, develop and provide CRMs for heparin and related products. usp.orgnih.gov These materials are characterized through extensive inter-laboratory studies and serve as a benchmark to ensure consistency and accuracy across different laboratories and methods. researchgate.netusp.org

Isotopically Labeled Internal Standards: A highly advanced approach for quantification involves the use of stable isotopically labeled internal standards. nih.gov In this method, a version of disaccharide II-A is synthesized to incorporate heavy isotopes (e.g., ¹³C and ¹⁵N). nih.govacs.org This labeled standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, chromatography, and ionization. acs.org However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a known amount of the labeled standard to a sample, it can serve as a perfect internal calibrant, correcting for any sample loss or variability in instrument response and leading to highly accurate and precise quantification. nih.govnih.gov

Type of StandardPrimary UseKey AdvantageReference
Purified Disaccharide StandardMethod development, calibration curvesCommercially available, structurally defined iduron.co.ukgalenmolecular.com
Certified Reference Material (CRM)Method validation, inter-laboratory comparisonEnsures accuracy and consistency; benchmark material usp.orgresearchgate.net
Isotopically Labeled Internal StandardPrecise quantification by MSCorrects for sample preparation and instrument variability nih.govacs.orgnih.gov

Applications in Academic Research and Glycobiological Studies

Utilizing Heparin Disaccharide II-A as a Biochemical Reagent

Heparin disaccharide II-A, sodium salt, is employed as a specialized biochemical reagent to probe and understand the interactions between GAGs and proteins. cymitquimica.comamericanchemicalsuppliers.com Its defined structure, consisting of a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid linked to a 6-O-sulfated N-acetylglucosamine, provides a specific motif for studying the binding requirements of various heparin-binding proteins. fu-berlin.de

In research, this disaccharide can be used in competitive binding assays to elucidate the minimal structural elements necessary for a protein to recognize and bind to heparin or heparan sulfate (B86663) chains. By observing the ability of heparin disaccharide II-A to inhibit the binding of a protein to a larger heparin polymer, researchers can infer the importance of the N-acetyl group and the 6-O-sulfation on the glucosamine (B1671600) residue for the interaction. nih.gov Furthermore, studies on the cellular uptake of GAGs can utilize fluorescently labeled versions of specific disaccharides like II-A to track their internalization and intracellular trafficking, providing insights into the mechanisms of GAG transport and metabolism. The enhanced solubility of the sodium salt form in aqueous environments makes it particularly suitable for a range of biochemical applications. cymitquimica.com

Role as a Standard for Heparin/Heparan Sulfate Disaccharide Analysis

One of the most prominent applications of this compound, is its use as an analytical standard for the compositional analysis of heparin and heparan sulfate. nih.govoup.com Enzymatic digestion of these complex polysaccharides with heparinases (specifically heparinase II and III) breaks them down into their constituent disaccharides. The resulting mixture of disaccharides can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.govresearchgate.net

In these analyses, heparin disaccharide II-A serves as a reference compound with a known structure and concentration. nih.gov This allows for the accurate identification and quantification of the corresponding disaccharide unit within a complex biological sample. nih.gov The presence of a double bond in the uronic acid residue, a result of the enzymatic cleavage, imparts a characteristic UV absorbance at 232 nm, facilitating its detection in HPLC analysis. nih.gov The availability of well-characterized standards like heparin disaccharide II-A is crucial for quality control of heparin-based drugs and for studying changes in GAG composition in various physiological and pathological states. oup.com

PropertyValueSource
Compound Name This compound
Synonym α-ΔUA-[1→4]-GlcNAc-6S fu-berlin.de
CAS Number 136098-05-0 biosynth.com
Molecular Formula C14H19NNa2O14S
Molecular Weight 503.34 g/mol
Typical Analytical Method HPLC, Mass Spectrometry nih.govnih.gov

Investigation of Structure-Activity Relationships in Glycosaminoglycans

The study of structure-activity relationships (SAR) is fundamental to understanding how the specific structural features of GAGs dictate their biological functions. Heparin disaccharide II-A, as a defined structural unit, plays a vital role in these investigations. The interaction between GAGs and proteins is often highly specific, depending on the pattern and density of sulfate groups, the type of uronic acid, and the nature of the glucosamine modification. nih.gov

By systematically comparing the binding affinities and biological activities of different heparin-derived oligosaccharides, including disaccharide II-A, researchers can dissect the contributions of individual structural motifs. For instance, comparing the activity of disaccharide II-A with other disaccharides that differ in their sulfation pattern can reveal the critical importance of the 6-O-sulfate group for a particular protein interaction. nih.govnih.gov These studies have been instrumental in understanding the molecular basis of heparin's anticoagulant activity and its interactions with growth factors, cytokines, and other proteins that regulate key cellular processes. nih.gov The ability to synthesize libraries of well-defined oligosaccharides, built upon disaccharide units, further enhances the power of SAR studies in glycobiology.

Scaffold Design and Material Modification for In Vitro Cellular Studies

In the field of tissue engineering and biomaterials science, there is a growing interest in creating scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth, differentiation, and tissue regeneration. GAGs, being a major component of the ECM, are frequently incorporated into these scaffolds to enhance their biological activity. nih.gov

While larger heparin fragments are more commonly used for scaffold functionalization due to their ability to bind and sequester growth factors, the principles of specific GAG-protein interactions elucidated from studies with defined oligosaccharides like heparin disaccharide II-A are highly relevant. capes.gov.brresearchgate.net Understanding which specific sulfation patterns are responsible for binding to key growth factors allows for a more rational design of "bio-smart" scaffolds. nih.gov For example, scaffolds can be functionalized with specific heparin-binding peptides that recognize motifs present in disaccharide II-A, thereby creating a surface that can selectively interact with cells and signaling molecules. nih.gov This approach allows for the creation of more defined and effective biomaterials for in vitro cellular studies and potential therapeutic applications. The ultimate goal is to create scaffolds that can actively direct cell behavior by presenting specific GAG-based recognition signals. nih.gov

Future Directions and Emerging Research Avenues

Advances in High-Throughput Analysis of Heparin Disaccharides

The structural complexity and heterogeneity of heparin have historically posed significant analytical challenges. nih.govnih.gov However, recent advances in analytical methodologies are enabling more rapid and detailed characterization of heparin disaccharides, which is crucial for understanding their biological roles and for quality control of heparin-based drugs.

A key development has been the refinement of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. rpi.edu These techniques, often coupled with mass spectrometry (MS), allow for the separation and quantification of individual disaccharide units from complex mixtures. rpi.edunih.gov Methods such as ion-pairing reversed-phase microflow HPLC (IPRP-Mf-HPLC) combined with electrospray ionization mass spectrometry (ESI-MS) have significantly improved the sensitivity and resolution of disaccharide analysis. nih.gov The use of isotopically labeled internal standards for each disaccharide allows for accurate quantification. nih.gov

Furthermore, capillary electrophoresis (CE) has emerged as a powerful tool for the high-resolution separation of sulfated disaccharides. pnas.org For enhanced sensitivity, especially with limited sample amounts, fluorescence-based detection methods are employed. nih.govresearchgate.net This involves labeling the disaccharides with a fluorophore, such as BODIPY hydrazide, which allows for detection in the low femtomole range. nih.govresearchgate.net These high-sensitivity methods are particularly valuable for analyzing heparin disaccharides from biological samples where they are present in low abundance. nih.gov

The table below summarizes some of the advanced analytical techniques used for heparin disaccharide analysis.

Analytical TechniquePrincipleAdvantages
HPLC/UPLC-MS Separation based on polarity and size, coupled with mass-based detection. rpi.eduHigh resolution, sensitivity, and provides molecular weight information. rpi.edunih.gov
IPRP-Mf-HPLC-ESI-MS Utilizes ion-pairing agents to improve separation of highly charged molecules. nih.govExcellent separation of isomeric disaccharides and high sensitivity. nih.gov
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary. pnas.orgHigh efficiency and resolution for charged molecules. pnas.org
Fluorescence-based Detection Derivatization with a fluorescent tag for sensitive detection. nih.govresearchgate.netExtremely high sensitivity, suitable for trace amounts of sample. nih.gov

These high-throughput analytical advancements are pivotal for building comprehensive libraries of heparin disaccharide structures and for correlating specific structures with biological functions.

Rational Design of Heparin-Derived Oligosaccharides with Defined Bioactivities

The discovery of the specific pentasaccharide sequence in heparin responsible for its anticoagulant activity through binding to antithrombin III (AT-III) launched the field of rational design of heparin-based drugs. nih.govnih.gov This has led to the development of synthetic oligosaccharides, such as fondaparinux, which exhibit selective anticoagulant activity. nih.gov The goal of rational design is to create structurally defined oligosaccharides with specific biological activities and improved pharmacological profiles compared to the heterogeneous mixtures of low-molecular-weight heparins (LMWHs). nih.gov

Researchers are now focused on designing heparin-derived oligosaccharides that can modulate a variety of biological processes beyond anticoagulation, including inflammation, cancer, and viral infections. nih.govresearchgate.net This involves understanding the specific sulfation patterns and chain lengths required for interaction with different protein targets. nih.gov For instance, the design of LMWHs with optimized anti-factor Xa and anti-factor IIa activities has been achieved by controlling the enzymatic digestion of heparin and subsequent fractionation. nih.gov

The synthesis of these custom-designed oligosaccharides is a significant challenge. nih.gov Both chemical and chemoenzymatic approaches are being explored to assemble oligosaccharides with precise sulfation patterns. nih.govnih.gov The development of "clickable" disaccharide building blocks that can be iteratively assembled into longer oligomers represents a novel strategy for creating libraries of heparin mimetics with defined sequences. nih.gov These synthetic oligosaccharides serve as powerful tools for probing the structure-activity relationships of heparin-protein interactions. rsc.org

Key research findings in the rational design of heparin-derived oligosaccharides are highlighted in the table below.

Research FindingSignificance
Identification of the antithrombin-binding pentasaccharide. nih.govEnabled the development of the first fully synthetic heparin-based anticoagulant, fondaparinux. nih.gov
Development of rationally designed LMWHs with enhanced anti-Xa and anti-IIa activity. nih.govDemonstrates the feasibility of creating LMWHs with improved efficacy and potentially better safety profiles. nih.gov
Synthesis of heparin-mimetic oligomers using "clickable" disaccharides. nih.govProvides a versatile platform for the rapid generation of structurally defined oligosaccharides to study heparin-protein interactions. nih.gov
Design of heparinoids with non-anticoagulant activities. nih.govresearchgate.netOpens up new therapeutic avenues for heparin-based drugs in areas such as oncology and infectious diseases. nih.govresearchgate.net

Exploration of Heparin Disaccharide II-A in Complex Glycome Studies

Glycomics, the study of the entire complement of sugars (the glycome) in an organism, is a rapidly expanding field. researchgate.net Heparan sulfate (B86663) (HS) chains, which are structurally related to heparin, are key components of the cell surface and extracellular matrix, and they play crucial roles in regulating a vast array of biological processes through their interactions with proteins. nih.govnih.gov The structural diversity of HS, arising from variations in disaccharide composition and sulfation patterns, dictates its specific biological functions. researchgate.net

The analysis of the disaccharide composition of HS is a fundamental aspect of glycomic studies. nih.gov This is typically achieved by enzymatic digestion of HS chains into their constituent disaccharides, followed by separation and quantification using the high-throughput methods described in section 8.1. nih.gov Heparin disaccharide II-A (ΔUA-GlcNAc), which is an unsaturated uronic acid linked to N-acetylglucosamine, is one of the disaccharides generated by the action of heparinases II and III on heparin and heparan sulfate. dextrauk.com Its presence and abundance within the HS of a particular cell or tissue can provide insights into the structure and function of the parent glycosaminoglycan.

In the context of the glycome, the specific arrangement of disaccharides like II-A within a larger oligosaccharide chain determines the binding sites for various proteins, including growth factors, cytokines, and enzymes. nih.gov For example, the interaction of fibroblast growth factors (FGFs) with their receptors is critically dependent on the presence of specific HS structures. nih.gov By mapping the disaccharide composition of HS from different sources, researchers can begin to understand how the cellular glycome is regulated and how it influences health and disease.

The role of specific disaccharides in the broader context of the glycome is an active area of research.

Research AreaFocusRelevance of Heparin Disaccharide II-A
Cell Surface Glycomics Characterizing the heparan sulfate structures on cell surfaces. nih.govAs a component of HS, the level of II-A can vary depending on cell type and state, influencing cell signaling.
Extracellular Matrix Glycomics Analyzing the glycosaminoglycans in the extracellular matrix. nih.govThe composition of the ECM, including the prevalence of disaccharides like II-A, affects tissue mechanics and cell behavior.
Disease Glycomics Identifying changes in the glycome associated with diseases such as cancer and inflammation. nih.govAltered expression of specific HS structures, and thus their constituent disaccharides, is often a hallmark of disease.
Interactome Mapping Identifying the full spectrum of protein-heparan sulfate interactions. nih.govThe sequence context of disaccharide II-A contributes to the creation of specific protein binding sites.

Novel Chemoenzymatic Engineering for Tailored Heparin Analogues

The limitations and complexities of purely chemical synthesis of long heparin oligosaccharides have spurred the development of novel chemoenzymatic approaches. rsc.orgrsc.org This strategy combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to create tailored heparin analogues with defined structures and biological activities. nih.govnih.gov

The chemoenzymatic synthesis of heparin typically starts with a precursor polysaccharide, such as heparosan from E. coli K5, which has a backbone similar to the unsulfated precursor of heparin. aiche.org This precursor is then modified by a series of recombinant heparin biosynthetic enzymes, including N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (2-OST, 3-OST, 6-OST). nih.govnih.govnih.gov By controlling the sequence and extent of these enzymatic modifications, researchers can engineer heparin oligosaccharides with precise sulfation patterns that are difficult to achieve through purely chemical methods. nih.gov

This approach has been successfully used to synthesize ultra-low molecular weight heparins and other defined oligosaccharides with potent anticoagulant activity. rsc.orgnih.gov A significant advantage of chemoenzymatic synthesis is its potential for scalability, which is crucial for the production of therapeutic quantities of these complex molecules. nih.gov Furthermore, by using enzymes with altered substrate specificities, it may be possible to introduce non-natural modifications into the heparin backbone, leading to novel bioactivities. nih.gov The engineering of sulfotransferases to alter their substrate specificity has already been demonstrated, opening the door to creating heparin analogues with unique sulfation patterns. nih.gov

The progress in chemoenzymatic engineering is summarized in the table below.

DevelopmentDescriptionImpact
Use of Recombinant Heparin Biosynthetic Enzymes Cloning and expression of enzymes involved in heparin biosynthesis for in vitro synthesis. nih.govaiche.orgEnables precise control over the modification of the heparin backbone. nih.gov
Chemoenzymatic Synthesis of Ultra-Low Molecular Weight Heparins Successful synthesis of structurally defined oligosaccharides with high anticoagulant activity. rsc.orgnih.govProvides a pathway to safer and more effective heparin-based drugs. rsc.org
Enzyme Engineering Altering the substrate specificity of sulfotransferases to create novel sulfation patterns. nih.govExpands the diversity of heparin analogues that can be synthesized, potentially leading to new therapeutic applications. nih.gov
Scalable Production Processes Development of methods for the large-scale production of chemoenzymatically synthesized heparins. nih.govMoves the field closer to the commercial viability of bioengineered heparin. aiche.org

Q & A

Q. How is heparin disaccharide II-A, sodium salt structurally characterized in research settings?

Heparin disaccharide II-A (ΔUA-[1→4]-GlcNAc,6S) is characterized using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). For MS/MS, the precursor ion (m/z 458.1) is fragmented to yield product ions such as m/z 357.0 ([0,2A₂]⁻ fragment) specific to II-A, which distinguishes it from isomers like III-A . NMR is used to confirm sulfation patterns and glycosidic linkages. Structural databases and reference standards (e.g., Galen Molecular HD Mix) are critical for validation .

Q. What protocols are recommended for quantifying heparin disaccharide II-A in biological samples?

Quantification involves enzymatic digestion (heparinases I/II/III) followed by liquid chromatography–mass spectrometry (LC-MS). Use isotopically labeled internal standards to correct for matrix effects. For LC-MS, monitor the transition m/z 458.1 → 357.0 (II-A) with a C18 column and gradient elution (e.g., 10–100 mM ammonium acetate). Validate methods using certified reference materials (e.g., Iduron disaccharides) .

Q. What are the primary sources of heparin disaccharide II-A for experimental use?

II-A is derived from controlled enzymatic depolymerization of porcine mucosal heparin, followed by purification via ion-exchange chromatography. Commercial suppliers (e.g., Iduron, Galen Molecular) provide pre-purified disaccharides validated for research. Ensure batch-to-batch consistency by verifying sulfation profiles using MS/MS .

Advanced Research Questions

Q. How can researchers differentiate heparin disaccharide II-A from its structural isomers (e.g., III-A) in complex mixtures?

Isomeric differentiation requires high-resolution MS/MS. For II-A/III-A co-elution, use selective reaction monitoring (SRM) targeting unique fragments: m/z 357.0 for II-A and m/z 236.9 ([B₁]⁻ fragment) for III-A . Pair with orthogonal techniques like capillary electrophoresis (CE) to resolve isomers based on charge-to-mass ratios. Validate with synthetic standards .

Q. What experimental factors contribute to variability in heparin disaccharide II-A quantification across human serum samples?

Variability arises from donor-specific heparan sulfate (HS) metabolism, sample preparation (e.g., incomplete enzymatic digestion), and matrix interference. For human serum, use platelet-poor plasma to minimize confounding factors. Normalize results to total disaccharide content and report inter-donor differences (e.g., ethnicities, ages) as covariates .

Q. How do sulfation pattern discrepancies impact functional studies of heparin disaccharide II-A?

Sulfation at the 6-O position of GlcNAc in II-A modulates interactions with proteins like antithrombin III. Deviations in sulfation (e.g., due to high-salt diets or enzymatic regulation) alter binding affinities, affecting anticoagulant activity. Validate sulfation profiles using 6-O-sulfotransferase (6-OST1) mRNA levels and disaccharide analysis .

Q. What strategies optimize chromatographic separation of heparin disaccharide II-A in heterogeneous samples?

Optimize ion-pairing reagents (e.g., tributylamine) and column chemistry (e.g., porous graphitic carbon). Adjust salt concentrations (10–50 mM NaH₂PO₄) to improve resolution. For complex mixtures, employ two-dimensional LC-MS or CE-MS to mitigate co-elution .

Q. How should researchers address contradictions in disaccharide abundance data between in vitro and in vivo models?

Discrepancies often stem from differences in HS biosynthesis (e.g., cell type-specific sulfotransferase expression). Use knockout models (e.g., NDST1-deficient cells) to isolate biosynthetic pathways. Cross-validate findings with tissue-specific HS profiles and clinical samples .

Methodological Notes

  • Data Interpretation : Report disaccharide compositions as molar percentages to account for sample-to-sample variability .
  • Ethical Compliance : Adhere to guidelines for human serum use (e.g., IRB approval, donor consent) and animal tissue sourcing .
  • Reproducibility : Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights) and cite analytical protocols from peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.